molecular formula C11H12N2O5 B1596870 2-Morpholino-5-nitrobenzoic acid CAS No. 4036-83-3

2-Morpholino-5-nitrobenzoic acid

Cat. No. B1596870
CAS RN: 4036-83-3
M. Wt: 252.22 g/mol
InChI Key: MRCONLVSTRNJQT-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitrobenzoic acid (MNBA) is an organic compound with the molecular formula C11H12N2O5 and a molecular weight of 252.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of MNBA consists of a benzene ring with a carboxylic acid group, a nitro group, and a morpholino group attached . The morpholino group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Environmental Science

The environmental fate of 2-Morpholino-5-nitrobenzoic acid and its derivatives can be studied to understand their impact on ecosystems. Researchers can investigate how this compound degrades in the environment, what byproducts are formed, and how they affect flora and fauna. This knowledge is vital for assessing the ecological safety of new chemicals before they are introduced into the market.

Each of these applications demonstrates the broad utility of 2-Morpholino-5-nitrobenzoic acid in scientific research. Its chemical structure provides a foundation for innovation across various fields, highlighting the importance of such compounds in advancing scientific knowledge and technology .

Safety and Hazards

MNBA is classified under the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)9-7-8(13(16)17)1-2-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCONLVSTRNJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369383
Record name 2-Morpholino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-nitrobenzoic acid

CAS RN

4036-83-3
Record name 2-Morpholino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-Fluoro-5-nitrobenzoic acid (4.86 g, 26.2 mmol) in dioxane (50 ml) was added morpholine (11.5 ml). The mixture was stirred at room temperature for 2 hours. The solvent was removed in vacuo. The residue was dissolved in water and the mixture was acidified with HCl 2N. The solid was filtered, washed with water and dried to provide the title compound (6.2 g, 93%) as a yellow solid, MS (m/e): 251.2 (M−H, 100%).
Quantity
4.86 g
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reactant
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11.5 mL
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reactant
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50 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 87 ml morpholine. The temperature of the thick mixture rose to 75° C. After being stirred at reflux temperature for five hours, the mixture was poured into ice water, made acidic with concentrated HCl, filtered, dried and recrystallized from ethanol to give 20.3 grams 2-morpholino-5-nitrobenzoic acid. m.p. = 168°-170° C. The nitro compound was reduced catalytically in ethanol-water (3:1) with 5% palladium on carbon catalyst to give 5-amino-2-morpholinobenzoic acid. m.p. = 307°-308° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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